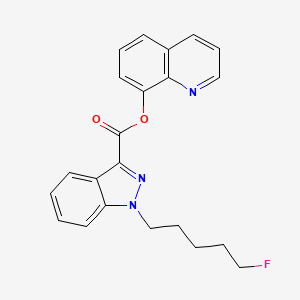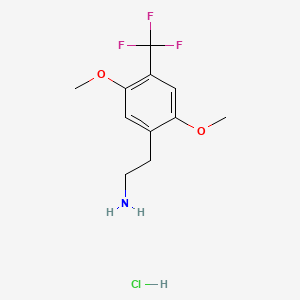![molecular formula C9H15NO2 B591017 (3aS,5S)-5-propan-2-yl-3a,4,5,7-tetrahydro-3H-pyrano[3,4-c][1,2]oxazole CAS No. 136968-83-7](/img/structure/B591017.png)
(3aS,5S)-5-propan-2-yl-3a,4,5,7-tetrahydro-3H-pyrano[3,4-c][1,2]oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3aS,5S)-5-propan-2-yl-3a,4,5,7-tetrahydro-3H-pyrano[3,4-c][1,2]oxazole is a heterocyclic compound that belongs to the oxazole family Oxazoles are characterized by a five-membered ring containing one oxygen and one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3aS,5S)-5-propan-2-yl-3a,4,5,7-tetrahydro-3H-pyrano[3,4-c][1,2]oxazole can be achieved through several methods. One common approach involves the cyclodehydration of β-hydroxy amides using reagents such as Burgess’ reagent, the Mitsunobu reagent, or diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor® . Another method includes the use of tosylmethyl isocyanide (TosMIC) with aldehydes or imines under microwave-assisted conditions .
Industrial Production Methods
Industrial production of this compound typically involves the use of flow chemistry techniques, which allow for the rapid and efficient synthesis of oxazolines and their subsequent oxidation to oxazoles. This method employs commercial manganese dioxide as a heterogeneous reagent in a packed reactor .
Analyse Des Réactions Chimiques
Types of Reactions
(3aS,5S)-5-propan-2-yl-3a,4,5,7-tetrahydro-3H-pyrano[3,4-c][1,2]oxazole undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include manganese dioxide, bromotrichloromethane, CuBr2/DBU, and palladium catalysts. Reaction conditions often involve moderate temperatures and the use of polar or nonpolar solvents, depending on the desired regioselectivity .
Major Products
The major products formed from these reactions include various substituted oxazoles, which can be further functionalized for specific applications .
Applications De Recherche Scientifique
(3aS,5S)-5-propan-2-yl-3a,4,5,7-tetrahydro-3H-pyrano[3,4-c][1,2]oxazole has several scientific research applications:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: Employed in the development of novel materials with unique electronic and optical properties.
Catalysis: Acts as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Mécanisme D'action
The mechanism of action of (3aS,5S)-5-propan-2-yl-3a,4,5,7-tetrahydro-3H-pyrano[3,4-c][1,2]oxazole involves its interaction with specific molecular targets and pathways. The compound’s oxazole ring allows it to bind to a wide range of receptors and enzymes through non-covalent interactions, leading to various biological effects . These interactions can modulate the activity of enzymes and receptors, resulting in therapeutic outcomes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Isoxazoles: Similar to oxazoles but with the oxygen and nitrogen atoms at different positions in the ring.
Oxadiazoles: Contain two nitrogen atoms and one oxygen atom in a five-membered ring.
Benzoxazoles: Feature a fused benzene ring with the oxazole ring.
Uniqueness
(3aS,5S)-5-propan-2-yl-3a,4,5,7-tetrahydro-3H-pyrano[3,4-c][1,2]oxazole is unique due to its specific stereochemistry and the presence of an isopropyl group, which can influence its reactivity and interactions with biological targets.
Propriétés
Numéro CAS |
136968-83-7 |
|---|---|
Formule moléculaire |
C9H15NO2 |
Poids moléculaire |
169.224 |
Nom IUPAC |
(3aS,5S)-5-propan-2-yl-3a,4,5,7-tetrahydro-3H-pyrano[3,4-c][1,2]oxazole |
InChI |
InChI=1S/C9H15NO2/c1-6(2)9-3-7-4-12-10-8(7)5-11-9/h6-7,9H,3-5H2,1-2H3/t7-,9+/m1/s1 |
Clé InChI |
KUBPDTBXNSBLDV-APPZFPTMSA-N |
SMILES |
CC(C)C1CC2CON=C2CO1 |
Synonymes |
7H-Pyrano[3,4-c]isoxazole,3,3a,4,5-tetrahydro-5-(1-methylethyl)-,trans-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



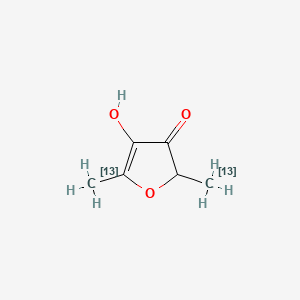
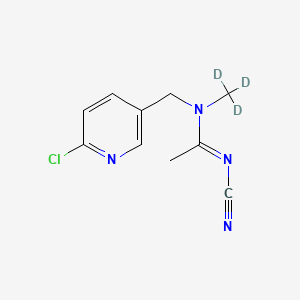

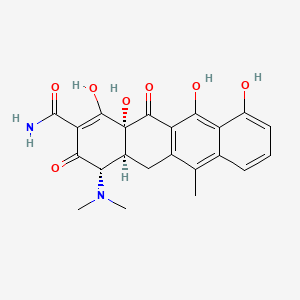
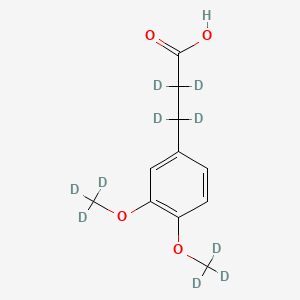
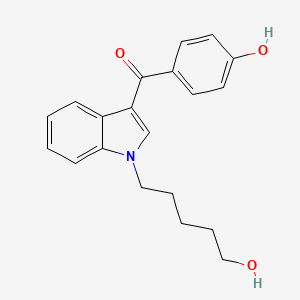
![5-[3-(4-hydroxybenzoyl)-1H-indol-1-yl]-2-pentanone](/img/structure/B590949.png)
